molecular formula C17H18I2N2O4S2 B11642892 1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine

1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B11642892
M. Wt: 632.3 g/mol
InChI Key: LRJDLQRVSDKMMU-UHFFFAOYSA-N
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Description

1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two 4-iodophenyl groups attached to the sulfonyl groups, which are further connected to a 2-methylpiperazine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the 4-iodophenyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl groups can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced with other groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The iodine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(4-fluorophenyl)sulfonyl]-2-methylpiperazine
  • 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine

Uniqueness

1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of iodine atoms, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s biological activity and make it a valuable tool in medicinal chemistry and drug design.

Properties

Molecular Formula

C17H18I2N2O4S2

Molecular Weight

632.3 g/mol

IUPAC Name

1,4-bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C17H18I2N2O4S2/c1-13-12-20(26(22,23)16-6-2-14(18)3-7-16)10-11-21(13)27(24,25)17-8-4-15(19)5-9-17/h2-9,13H,10-12H2,1H3

InChI Key

LRJDLQRVSDKMMU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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